Product packaging for Methyl 2-cyano-6-methoxyisonicotinate(Cat. No.:)

Methyl 2-cyano-6-methoxyisonicotinate

Cat. No.: B8811409
M. Wt: 192.17 g/mol
InChI Key: FXWZHLVJDHXTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-6-methoxyisonicotinate is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical chemistry and material science. Its molecular structure, incorporating both cyano and methoxy functional groups on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules and exploring structure-activity relationships . As a key building block, it is typically utilized in heterocyclic chemistry, including metal-catalyzed cross-coupling reactions, ring-forming reactions, and amination processes to create novel compounds for biological screening . This compound is strictly for professional laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may be toxic and irritating to the skin, eyes, and respiratory tract . Disclaimer: The information provided is based on analogous compounds and is intended as a template. The supplier is responsible for ensuring all technical specifications, hazard classifications, and intended applications are accurate and compliant with local regulations for the specific compound this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B8811409 Methyl 2-cyano-6-methoxyisonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-cyano-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-8-4-6(9(12)14-2)3-7(5-10)11-8/h3-4H,1-2H3

InChI Key

FXWZHLVJDHXTFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C#N)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 2 Cyano 6 Methoxyisonicotinate

Precursor-Based Synthesis Strategies for the Isonicotinate (B8489971) Core

Convergent and Linear Synthesis Pathways

The assembly of the substituted isonicotinate ring can be approached through either a linear or a convergent synthesis. wikipedia.orgchemistnotes.comyoutube.com

The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reactions.

Utilization of Halogenated Pyridine (B92270) Intermediates (e.g., Methyl 2-chloro-6-methoxyisonicotinate)

Halogenated pyridines, particularly chloro- and bromo-derivatives, are versatile and widely used intermediates in the synthesis of substituted pyridines. The halogen atom serves as a useful handle for introducing other functional groups through various cross-coupling and nucleophilic substitution reactions.

A key precursor for the synthesis of Methyl 2-cyano-6-methoxyisonicotinate is Methyl 2-chloro-6-methoxyisonicotinate . While the direct synthesis of this specific isonicotinate is not extensively documented, its synthesis can be logically derived from established methodologies for related compounds. For instance, the synthesis of the isomeric nicotinate, Methyl 2-chloro-6-methoxynicotinate, has been reported from 2-chloro-6-hydroxynicotinic acid via methylation. chemicalbook.com A plausible route to the desired isonicotinate precursor could involve the following conceptual steps:

Formation of a Dihaloisonicotinic Acid: Starting from a suitable precursor, a 2,6-dihaloisonicotinic acid can be synthesized. For example, 2,6-dichloroisonicotinic acid can be prepared through various methods.

Selective Monosubstitution: One of the halogen atoms can be selectively replaced by a methoxy (B1213986) group. The reactivity of the halogens at the 2- and 6-positions can be influenced by steric and electronic factors, allowing for regioselective substitution.

Esterification: The resulting 2-chloro-6-methoxyisonicotinic acid can then be esterified to yield the methyl ester. Standard esterification procedures, such as Fischer-Speier esterification using methanol (B129727) in the presence of an acid catalyst, or reaction with thionyl chloride followed by methanol, are applicable. researchgate.netresearchgate.net

The analogous compound, Methyl 2-chloro-6-methylisonicotinate, is commercially available, suggesting that synthetic routes to 2,6-disubstituted isonicotinates are well-established. tcichemicals.com

Introduction and Functionalization of the Cyano Moiety

The introduction of the cyano group at the 2-position of the isonicotinate ring is a pivotal transformation. This can be achieved through several methods, with transition metal-catalyzed reactions being particularly prominent.

Cyanation Reactions via Transition Metal Catalysis (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cyanation reactions have become a powerful tool for the formation of aryl and heteroaryl nitriles from the corresponding halides. nih.govscispace.comnih.govresearchgate.net The conversion of Methyl 2-chloro-6-methoxyisonicotinate to this compound can be effectively carried out using these methods.

A typical palladium-catalyzed cyanation reaction involves the following components:

Palladium Catalyst: A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). Often, a pre-catalyst that is readily reduced to the active Pd(0) species in situ is employed. nih.gov

Ligand: The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective in promoting the catalytic cycle and preventing catalyst deactivation. researchgate.net

Cyanide Source: Various cyanide sources can be utilized, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and good reactivity. mit.eduacs.org Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative. nih.govnih.gov

Solvent and Base: The reaction is typically carried out in an inert solvent, and a base may be required depending on the specific catalytic system.

The general mechanism involves an oxidative addition of the chloro-pyridine to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile and regenerate the Pd(0) catalyst.

Parameter Common Reagents/Conditions Reference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ nih.govresearchgate.net
Ligand dppf researchgate.net
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆] nih.govmit.eduacs.org
Solvent Anhydrous, inert solvents (e.g., dioxane, DMF) nih.gov

Alternative Methods for Nitrile Group Installation on Pyridine Rings

While palladium-catalyzed cyanation is a robust method, other strategies for introducing a nitrile group onto a pyridine ring exist. These can be particularly useful if the substrate is not amenable to palladium catalysis or if alternative reactivity is desired.

Nucleophilic Aromatic Substitution: In some cases, direct displacement of a leaving group, such as a halogen, by a cyanide salt (e.g., NaCN or KCN) can be achieved. However, this often requires harsh reaction conditions (high temperatures and pressures) and may not be suitable for highly functionalized or sensitive substrates.

Sandmeyer-type Reactions: If a 2-amino-6-methoxyisonicotinate precursor is available, a Sandmeyer-type reaction can be employed. This involves the diazotization of the amino group followed by treatment with a copper(I) cyanide salt.

Oxidative Cyanation: For electron-rich pyridine systems, direct C-H cyanation can be a powerful, atom-economical approach. researchgate.net This typically involves an oxidant and a cyanide source, and the regioselectivity can be influenced by the electronic properties of the substituents on the pyridine ring. youtube.com

Establishment and Modification of the Methoxy Ester Group

The methoxy group at the 6-position is typically introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom, with sodium methoxide (B1231860). This reaction is generally efficient and high-yielding.

The methyl ester group is commonly formed by the esterification of the corresponding carboxylic acid. As previously mentioned, Fischer-Speier esterification is a standard method. researchgate.net Alternatively, the isonicotinic acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. researchgate.net This two-step procedure is often milder and can be advantageous for substrates that are sensitive to strong acidic conditions.

It is also possible to perform modifications on the ester group in the final stages of the synthesis if other ester derivatives are desired. Transesterification, under either acidic or basic conditions, can be used to convert the methyl ester to other alkyl esters.

Regioselective Esterification Techniques

The final step in the synthesis of this compound, or a penultimate step if the functional groups are introduced sequentially, is the esterification of the corresponding carboxylic acid. Regioselectivity is not a concern at this stage if the starting material is 2-cyano-6-methoxyisonicotinic acid. However, the choice of esterification method can significantly impact yield and purity.

One of the most common and direct methods for this transformation is the Fischer-Speier esterification . masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

A milder and often higher-yielding alternative involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol. This can be achieved by treating 2-cyano-6-methoxyisonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct.

For substrates that are sensitive to acidic or harsh conditions, coupling agents can be employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing for efficient esterification with methanol under mild conditions.

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier EsterificationMethanol, H₂SO₄ or TsOHRefluxSimple, inexpensive reagentsRequires strong acid, high temperatures
Acyl Chloride FormationSOCl₂ or (COCl)₂, then Methanol, BaseRoom temperature or gentle heatingHigh yields, mild conditions for esterification stepTwo-step process, generates HCl
Carbodiimide CouplingDCC or EDC, Methanol, DMAP (cat.)Room temperatureVery mild conditions, high yieldsExpensive reagents, byproduct removal can be difficult

Strategies for Introducing the Methoxy Substituent

The introduction of the methoxy group at the C6 position of the pyridine ring is a critical step that can be approached in several ways, depending on the available starting materials.

A common strategy is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C6 position. For instance, a 6-chloro-2-cyanoisonicotinate derivative can be treated with sodium methoxide in methanol. The electron-withdrawing nature of the cyano and ester groups activates the pyridine ring towards nucleophilic attack, facilitating the substitution reaction.

Alternatively, if starting from a 6-hydroxypyridine (pyridone) derivative, the methoxy group can be introduced via O-alkylation . This is typically achieved by treating the pyridone with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Methoxylation Strategy Starting Material Reagents Typical Conditions Key Considerations
Nucleophilic Aromatic Substitution6-Halopyridine derivativeSodium Methoxide, MethanolRefluxRequires an activated pyridine ring for efficient substitution.
O-Alkylation6-Hydroxypyridine (Pyridone) derivativeMethyl Iodide or Dimethyl Sulfate, Base (e.g., K₂CO₃, NaH)Room temperature to gentle heatingThe pyridone tautomer must be favored for efficient O-alkylation.

Advanced Synthetic Protocols and Process Considerations

For more complex molecular systems or for large-scale industrial production, advanced synthetic protocols that offer improved efficiency, selectivity, and scalability are required.

Chemo- and Regioselective Transformations for Complex Systems

In the context of synthesizing this compound, chemo- and regioselectivity are paramount, especially when building the substituted pyridine ring from acyclic precursors or when modifying a pre-existing pyridine core.

One advanced approach involves the construction of the pyridine ring itself through multi-component reactions . For example, a variation of the Hantzsch pyridine synthesis or other condensation reactions could potentially be designed to assemble the desired 2-cyano, 4-ester, and 6-methoxy functionalities in a single, highly convergent step from simple, acyclic starting materials. This approach offers significant advantages in terms of atom economy and step efficiency.

Another key consideration is the ortho-directing effect of substituents . For instance, if starting with a 2-substituted pyridine, the introduction of the cyano and methoxy groups must be carefully orchestrated to achieve the desired 2,6-disubstitution pattern. Modern cross-coupling reactions, such as those catalyzed by palladium or copper, can offer high regioselectivity in the functionalization of pyridine rings.

Scalable Synthetic Approaches and Industrial Adaptations

For the industrial production of this compound, the chosen synthetic route must be scalable, cost-effective, and safe. This often means avoiding hazardous reagents, minimizing waste, and optimizing reaction conditions for large-scale reactors.

A plausible scalable route could begin with a readily available and inexpensive starting material like 2,6-lutidine. A sequence of reactions could then be employed:

Oxidation: Selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid.

Esterification: Conversion of the carboxylic acid to the methyl ester.

N-Oxidation: Formation of the pyridine N-oxide to activate the ring for further functionalization.

Cyanation: Introduction of the cyano group at the C2 position.

Methoxylation: Introduction of the methoxy group at the C6 position, potentially through a nucleophilic substitution of a leaving group installed in a previous step.

Chemical Reactivity and Transformation Pathways of Methyl 2 Cyano 6 Methoxyisonicotinate

Reactivity Associated with the Cyano Functionality

The nitrile, or cyano, group () is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. fiveable.me Its reactivity in Methyl 2-cyano-6-methoxyisonicotinate is a key aspect of the molecule's synthetic utility.

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. fiveable.memasterorganicchemistry.com This is a fundamental reaction for this class of compounds, leading to the formation of various intermediates. For instance, the addition of Grignard reagents can produce ketones after a subsequent hydrolysis step. fiveable.me The geometry of the nitrile carbon is sp-hybridized and linear, but upon nucleophilic attack, it transforms to a tetrahedral, sp3-hybridized center. libretexts.org

While the nitrile group is generally a poor dienophile or enophile in cycloaddition reactions, intramolecular processes can be facilitated. mit.edu In specifically designed systems, the cyano group can participate as a 2π component in formal [2+2+2] cycloadditions to construct complex heterocyclic systems. mit.edunih.gov The viability of such reactions for this compound would depend on the introduction of suitable reacting partners elsewhere in the molecule or in an intermolecular fashion.

The table below summarizes potential nucleophilic addition reactions at the cyano group.

Reagent Type Example Reagent Intermediate Product Final Product (after hydrolysis)
OrganometallicGrignard Reagent (R-MgX)Imine saltKetone
HydrideLithium Aluminum Hydride (LiAlH₄)AmineAmine
Water (Hydrolysis)H₂O (acid or base catalyzed)AmideCarboxylic Acid

Hydrolysis to Carboxylic Acid and Amide Derivatives

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. fiveable.me This transformation is a common and synthetically important reaction for nitriles. The reaction proceeds via nucleophilic attack of water on the nitrile carbon, forming an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. fiveable.mersc.org

In the context of this compound, hydrolysis would convert the 2-cyano group into a 2-carboxamide (B11827560) or a 2-carboxylic acid group. However, the reaction conditions (strong acid or base) could also lead to the simultaneous hydrolysis of the methyl ester at the 4-position, resulting in a dicarboxylic acid derivative. nih.gov Selective hydrolysis of the nitrile in the presence of the ester can be challenging and typically requires carefully controlled, milder reaction conditions. For example, certain heterogeneous catalysts like niobium(V) oxide have shown efficacy in amide hydrolysis. rsc.org Palladium-catalyzed reactions have also been reported for the conversion of nitriles to primary amides in the presence of acetamide (B32628) under mild conditions. organic-chemistry.org

Reaction Conditions Primary Product Potential Side Product
Partial HydrolysisH₂O, mild acid or base6-Methoxy-4-(methoxycarbonyl)pyridine-2-carboxamide2-Carbamoyl-6-methoxypyridine-4-carboxylic acid
Full HydrolysisH₂O, strong acid or base, heat6-Methoxypyridine-2,4-dicarboxylic acid-

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an electron-donating group attached to the pyridine (B92270) ring. Its primary reactivity involves the cleavage of the aryl-oxygen or the methyl-oxygen bond.

Demethylation and Ether Cleavage Reactions

The most common reaction of aryl methyl ethers is cleavage to form the corresponding phenol (B47542) (in this case, a pyridinol). libretexts.org This demethylation is typically achieved under harsh conditions with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comlongdom.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ2) of the halide ion on the less sterically hindered methyl group. masterorganicchemistry.commasterorganicchemistry.comopenstax.org

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for ether cleavage and often work under milder conditions than protic acids. wikipedia.org Other reagents, including thiols like 3-mercaptopropionic acid, have been developed for demethylating aromatic methyl ethers, offering alternative conditions that may be compatible with other functional groups. google.com Given the presence of the ester and nitrile groups, choosing a demethylation agent that does not promote their hydrolysis or other side reactions is crucial for synthetic applications. google.com

Reagent General Conditions Mechanism Type Product
Hydrogen Iodide (HI) or Hydrogen Bromide (HBr)Heat, concentrated acidSₙ22-Cyano-6-hydroxy-4-(methoxycarbonyl)isonicotinic acid derivative
Boron Tribromide (BBr₃)Anhydrous solvent (e.g., CH₂Cl₂)Lewis acid-mediated cleavage2-Cyano-6-hydroxy-4-(methoxycarbonyl)isonicotinic acid derivative
3-Mercaptopropionic acidHigh temperatureNucleophilic demethylation2-Cyano-6-hydroxy-4-(methoxycarbonyl)isonicotinic acid derivative

Functional Group Interconversions of the Alkoxy Substituent

Beyond cleavage, the alkoxy group on an aromatic or heteroaromatic ring can sometimes be a site for other transformations, although this is less common than demethylation. Direct nucleophilic aromatic substitution (SₙAr) to replace the methoxy group is generally difficult on electron-rich or neutral pyridine rings. Such reactions typically require strong electron-withdrawing groups to activate the ring system and a potent nucleophile. The cumulative electron-withdrawing effect of the cyano and ester groups in this compound might render the 6-position susceptible to SₙAr under specific, forcing conditions with strong nucleophiles like alkoxides or amines, though this reactivity is not commonly reported for this specific substitution pattern. More often, the methoxy group is converted to a better leaving group (e.g., a triflate) after demethylation to the corresponding pyridinol, which then allows for a wider range of cross-coupling reactions to introduce new functional groups at that position.

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is characterized by a pronounced susceptibility to nucleophilic attack and a general resistance to electrophilic substitution. The strategic placement of electron-withdrawing and electron-donating groups allows for targeted functionalization.

Nucleophilic Aromatic Substitution at Activated Positions

The pyridine ring is inherently an electron-poor aromatic system, a characteristic that makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. bohrium.comnih.gov This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the cyano (-CN) function at the C-2 position in this compound. This group, along with the ester at C-4, powerfully activates the ring for attack by nucleophiles.

In this specific molecule, the methoxy group at the C-6 position is the most probable site for nucleophilic displacement. Although the methoxy group itself is electron-donating by resonance, its position ortho to the ring nitrogen and para to the activating cyano group makes it a viable leaving group. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-6 carbon, forming a stabilized Meisenheimer-like intermediate, before the methoxide (B1231860) ion is expelled to restore aromaticity. nih.gov A variety of nucleophiles can be employed in this transformation, leading to a diverse range of substituted pyridine derivatives. ntu.edu.sgresearchgate.net

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the C-6 Position
NucleophileReagent ExampleProduct StructureProduct NameAnticipated Conditions
AminePiperidineChemical structure of Methyl 2-cyano-6-(piperidin-1-yl)isonicotinateMethyl 2-cyano-6-(piperidin-1-yl)isonicotinateHeat in solvent (e.g., DMSO, NMP) or with base catalysis (e.g., NaH, LiI). ntu.edu.sg
AlkoxideSodium EthoxideChemical structure of Methyl 2-cyano-6-ethoxyisonicotinateMethyl 2-cyano-6-ethoxyisonicotinateReaction in the corresponding alcohol (Ethanol) with heating.
ThiolateSodium ThiophenoxideChemical structure of Methyl 2-cyano-6-(phenylthio)isonicotinateMethyl 2-cyano-6-(phenylthio)isonicotinateReaction in a polar aprotic solvent like DMF or DMSO. researchgate.net

Electrophilic Aromatic Substitution Patterns (if applicable)

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is generally considered not applicable under standard conditions. The pyridine ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly reduces its reactivity towards electrophiles compared to benzene. quimicaorganica.orgwikipedia.org This deactivation is compounded by two additional factors in this molecule:

Lewis Basicity of Nitrogen : The lone pair of electrons on the pyridine nitrogen readily coordinates with Lewis acids or the electrophiles themselves, leading to the formation of a pyridinium (B92312) salt. wikipedia.orgyoutube.com This places a positive charge on the nitrogen, further deactivating the entire ring system towards attack by a positive electrophile.

Electron-Withdrawing Substituents : The cyano and methyl ester groups are powerful deactivating groups, which further withdraw electron density from the aromatic system, making an electrophilic attack energetically unfavorable.

While the methoxy group at C-6 is an activating group, its influence is insufficient to overcome the potent deactivating effects of the ring nitrogen and the other two substituents. Consequently, reactions typical for benzene, such as Friedel-Crafts alkylation/acylation, nitration, or halogenation, are not feasible pathways for this compound. quimicaorganica.orgwikipedia.org Alternative strategies, such as prior conversion to the corresponding pyridine-N-oxide, would be necessary to facilitate electrophilic substitution, but this falls outside the direct reactivity of the parent molecule. wikipedia.org

Directed Functionalization Strategies on the Pyridine Core

Modern synthetic methods offer pathways for functionalization through transition-metal-catalyzed C-H activation. beilstein-journals.orgrsc.org These strategies often employ a directing group within the substrate to guide a metal catalyst to a specific C-H bond, enabling regioselective bond formation. For this compound, the pyridine nitrogen is the most potent endogenous directing group.

Transition metal catalysts can coordinate to the pyridine nitrogen, positioning the metal center in proximity to the C-H bonds at the C-3 and C-5 positions. This allows for subsequent cleavage of a C-H bond and its replacement with a new functional group. The regioselectivity between the C-3 and C-5 positions would depend on the specific catalyst, ligands, and reaction conditions, with steric and electronic factors playing a crucial role. The C-3 position is sterically more accessible but electronically influenced by the adjacent cyano group, while the C-5 position is adjacent to the methoxy group.

Table 2: Potential Directed C-H Functionalization Reactions
Reaction TypeCatalyst System (Example)ReactantPotential Product(s)Rationale for Regioselectivity
ArylationPd(OAc)₂ / LigandAryl Halide (Ar-X)Chemical structure of Methyl 3-aryl-2-cyano-6-methoxyisonicotinate and/or Chemical structure of Methyl 5-aryl-2-cyano-6-methoxyisonicotinateDirected by the pyridine nitrogen; selectivity between C-3 and C-5 depends on steric hindrance and electronic effects of the substituents. bohrium.combeilstein-journals.org
AlkylationRuCl₂(p-cymene)₂ / AgSbF₆AlkeneChemical structure of Methyl 3-alkyl-2-cyano-6-methoxyisonicotinateOften favors the less sterically hindered C-3 position. beilstein-journals.org
Borylation[Ir(cod)OMe]₂ / LigandB₂pin₂Chemical structure of Methyl 2-cyano-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinateIridium-catalyzed borylation often proceeds at the most sterically accessible C-H bond, suggesting a preference for the C-3 position. beilstein-journals.org

Reactivity of the Methyl Ester Group

The methyl ester group at the C-4 position exhibits reactivity typical of carboxylic acid esters, primarily involving nucleophilic acyl substitution.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com For this compound, the methyl ester can be readily converted to other alkyl or aryl esters. This reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). masterorganicchemistry.comgoogle.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess or as the solvent. organic-chemistry.org

Base-Catalyzed Mechanism : An alkoxide (RO⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion (CH₃O⁻) to yield the new ester. masterorganicchemistry.com

Acid-Catalyzed Mechanism : The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl carbon towards attack by a neutral alcohol molecule. A series of proton transfer steps follows, leading to the elimination of methanol (B129727) and formation of the new ester. masterorganicchemistry.com

Table 3: Examples of Transesterification Reactions
Alcohol (R-OH)CatalystProduct NameTypical Conditions
EthanolH₂SO₄ (cat.) or NaOEtEthyl 2-cyano-6-methoxyisonicotinateReflux in excess ethanol.
IsopropanolH₂SO₄ (cat.) or NaO-iPrIsopropyl 2-cyano-6-methoxyisonicotinateReflux in excess isopropanol. organic-chemistry.org
Benzyl (B1604629) AlcoholH₂SO₄ (cat.) or NaOBnBenzyl 2-cyano-6-methoxyisonicotinateHeating with benzyl alcohol and catalyst, often with removal of methanol.

Selective Hydrolysis of the Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-cyano-6-methoxyisonicotinic acid. A key consideration for this transformation is selectivity, as the cyano group at C-2 can also be susceptible to hydrolysis under harsh acidic or basic conditions. Therefore, mild conditions are generally preferred to ensure that only the ester is cleaved.

Saponification, or base-mediated hydrolysis, is the most common method. researchgate.net It involves treating the ester with a stoichiometric amount of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic cosolvent (e.g., methanol, THF) at room temperature or with gentle heating. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid. Under these conditions, the ester is significantly more reactive than the nitrile. For substrates that are sensitive to strong bases, alternative mild reagents have been developed. researchgate.netnih.gov

Table 4: Reagents for Selective Ester Hydrolysis
ReagentSolvent SystemProduct after AcidificationKey Features
Lithium Hydroxide (LiOH)THF / H₂O / MeOH2-cyano-6-methoxyisonicotinic acidCommon, effective, and generally selective for esters over nitriles at low temperatures.
Sodium Hydroxide (NaOH)MeOH / H₂O2-cyano-6-methoxyisonicotinic acidA standard and cost-effective method for saponification. researchgate.net
Trimethyltin Hydroxide (Me₃SnOH)1,2-Dichloroethane (DCE)2-cyano-6-methoxyisonicotinic acidA very mild and selective reagent, useful for complex molecules with sensitive functional groups. researchgate.netnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation of Methyl 2 Cyano 6 Methoxyisonicotinate Transformations

Elucidation of Reaction Mechanisms and Transition State Structures

The transformations of methyl 2-cyano-6-methoxyisonicotinate can proceed through several mechanistic pathways, depending on the reagents and conditions. Key reactive sites include the pyridine (B92270) nitrogen, the carbon atoms of the ring (especially those activated by the substituents), the cyano group, and the ester moiety.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a characteristic exacerbated by the cyano and methyl ester groups. This makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. However, the existing methoxy (B1213986) group at the 6-position is a poor leaving group. A more likely transformation would involve the activation of the pyridine ring, for example, through N-alkylation, which further increases its electrophilicity and facilitates nucleophilic attack.

Plausible Mechanism for Nucleophilic Addition: A common reaction for pyridines is nucleophilic addition, often controlled by activating the ring. nih.gov

Activation: The nitrogen atom of the pyridine ring reacts with a Lewis acid or an alkylating agent, forming a pyridinium (B92312) salt. This activation enhances the electrophilicity of the ring carbons.

Nucleophilic Attack: A nucleophile (e.g., an organometallic reagent) adds to the 2- or 6-position of the activated ring.

Rearomatization: The intermediate dihydropyridine can then be oxidized to restore aromaticity, resulting in a substituted pyridine.

Transition State Structures: The elucidation of transition state (TS) structures is crucial for understanding reaction barriers and selectivity. While specific experimental data for this compound is unavailable, computational methods like Density Functional Theory (DFT) are powerful tools for modeling these transient species. For analogous reactions of substituted pyridines, DFT calculations have been used to map potential energy surfaces and identify the geometries of transition states. researchgate.net For a nucleophilic addition, the transition state would likely involve the partial formation of a new bond between the nucleophile and a ring carbon, with the charge being delocalized over the pyridine ring. Computational studies on related systems show that such transition states can be stabilized by various interactions, including hydrogen bonding or coordination with a catalyst. researchgate.net

Kinetic and Thermodynamic Studies of Key Chemical Conversions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. Kinetics describe the speed of a reaction, governed by the activation energy (Ea), while thermodynamics describe the relative stability of reactants and products, indicated by Gibbs free energy change (ΔG).

Kinetic Analysis: For a given transformation of this compound, kinetic studies would involve monitoring the concentration of reactants and products over time, typically using spectroscopic methods. This data allows for the determination of the reaction order, rate constant (k), and activation energy. For example, in catalyst-controlled reactions of nicotinate salts, the choice of catalyst has been shown to dramatically affect reaction rates and product ratios. nih.gov

Thermodynamic Analysis: Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined experimentally through calorimetry or computationally. These values indicate whether a reaction is energetically favorable. For instance, computational studies on cyano-substituted styrylpyridines have used DFT to calculate the relative energies of different conformers and predict the most stable products. researchgate.net

The following table presents hypothetical, yet plausible, kinetic and thermodynamic data for a representative nucleophilic substitution reaction on an activated pyridine ring, illustrating the type of information obtained from such studies.

ParameterValueSignificance
Rate Constant (k) at 298 K1.5 x 10-4 M-1s-1Indicates the intrinsic speed of the reaction.
Activation Energy (Ea)65 kJ/molThe energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-45 kJ/molThe reaction is exothermic, releasing heat.
Entropy of Reaction (ΔS)-20 J/(mol·K)Indicates a decrease in disorder, common in addition reactions.
Gibbs Free Energy (ΔG) at 298 K-39.04 kJ/molThe reaction is spontaneous under these conditions.

Role of Catalysts and Reagents in Directing Reactivity and Selectivity

Catalysts and reagents are fundamental in controlling the outcome of transformations involving substituted pyridines. They can influence which part of the molecule reacts (chemoselectivity), where on the ring a new group is added (regioselectivity), and which stereoisomer is formed (stereoselectivity).

Catalysts:

Transition Metal Catalysts: Rhodium and Palladium catalysts are widely used for the functionalization of pyridines. nih.govresearchgate.net For example, in the addition of boronic acids to nicotinate salts, the choice of a specific Rh-bisphosphine ligand catalyst can direct the addition to either the C2 or C6 position with high selectivity. nih.gov The ligand's structure (e.g., its bite angle and steric bulk) is critical in determining the regiochemical outcome. nih.govresearchgate.net

Acid/Base Catalysis: Both Brønsted and Lewis acids can be used to activate the pyridine ring by coordinating to the nitrogen atom, making it more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net Conversely, strong bases can be used to deprotonate a position on the ring, generating a nucleophilic intermediate that can then react with an electrophile. nih.gov

Reagents: The choice of reagent is paramount in determining the type of transformation.

Organometallic Reagents: Grignard reagents and organolithium compounds are powerful nucleophiles used to add carbon substituents to the pyridine ring, often leading to dihydropyridine intermediates. organic-chemistry.org

Electrophiles and Nucleophiles: The functionalization of the pyridine ring can be achieved by reacting organometallic intermediates with a range of electrophiles. nih.govchemistryviews.org Alternatively, the inherent electrophilicity of the pyridine ring allows it to react with various nucleophiles. wikipedia.orgslideshare.net The selectivity of these reactions is often poor without a directing group or catalyst.

Ionic interactions between a catalyst and substrate can also play a significant role in controlling selectivity, mimicking enzymatic systems where charged residues position the substrate within the active site. researchgate.netnih.gov

In Situ Monitoring Techniques for Reaction Progression and Intermediate Identification

To fully understand a reaction mechanism, it is crucial to observe the reaction as it occurs and to identify any transient intermediates. In situ spectroscopic techniques are invaluable for this purpose as they allow for real-time monitoring without disturbing the reaction mixture. spectroscopyonline.comyoutube.com

Common In Situ Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to monitor the disappearance of reactants and the appearance of products in real-time. This provides kinetic data and can help identify stable intermediates.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and Raman are highly sensitive to changes in functional groups. Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) and Surface-Enhanced Raman Spectroscopy (SERS) are particularly useful for studying reactions occurring at an electrode or catalyst surface, allowing for the identification of adsorbed intermediates. acs.orgresearchgate.net For example, in situ IR spectroscopy has been used to identify adsorbed intermediates like COOH in the electrochemical reduction of CO2 mediated by pyridine. researchgate.net

UV-Vis Spectroscopy: This technique is useful for monitoring reactions that involve a change in conjugation or color. It has been used to study the interaction of pyridine with acid sites on solid catalysts. rsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled to a reaction flow system to detect and identify intermediates as they are formed.

The identification of highly reactive and short-lived intermediates, such as pyridynes, often requires trapping experiments or advanced time-resolved spectroscopic methods. chemistryviews.orgacs.org For instance, the photolysis of pyridine derivatives has been studied using time-resolved infrared and resonance Raman spectroscopy to detect transient species on nanosecond timescales. acs.org

Applications of Methyl 2 Cyano 6 Methoxyisonicotinate in Complex Molecule Synthesis

Precursor for Structurally Diverse Heterocyclic Scaffolds

The compound is a powerful starting material for generating a vast library of heterocyclic structures. The inherent reactivity of its functional groups can be harnessed to build both simple and complex ring systems.

Synthesis of Functionalized Pyridines and Related Nitrogen Heterocycles

The pyridine (B92270) core of Methyl 2-cyano-6-methoxyisonicotinate is a scaffold for creating novel, highly substituted pyridine derivatives. researchgate.netresearchgate.net The cyano and ester groups can undergo various transformations, such as hydrolysis, reduction, or reaction with nucleophiles, to introduce new functionalities. The methoxy (B1213986) group can also be modified, further expanding the diversity of accessible compounds.

Moreover, the pyridine ring itself can be functionalized through methods like direct C-H functionalization, which allows for the introduction of substituents at specific positions, overriding the inherent electronic biases of the ring. nih.govnih.gov This precise control is vital for synthesizing complex molecules with tailored properties. These transformations are essential for building diverse libraries of pyridine derivatives that can be screened for biological activity. nbinno.com

Reaction TypeResulting ScaffoldSignificance
Hydrolysis/Amination of Ester/Cyano GroupFunctionalized Pyridine-4-carboxamides/carboxylic acidsCreates derivatives with altered solubility and hydrogen bonding capabilities.
Nucleophilic SubstitutionC-4 substituted pyridinesAllows introduction of diverse alkyl or aryl groups. nih.gov
Multi-component ReactionsHighly substituted 3-cyanopyridinesEnables efficient, one-pot synthesis of complex pyridine structures. researchgate.net

Construction of Fused-Ring Systems for Advanced Chemical Structures

A key application of this compound is in the construction of fused heterocyclic systems, where additional rings are built onto the initial pyridine frame. nih.govresearchgate.net The cyano group is particularly useful in annulation reactions, where it can participate in cyclization with a neighboring group to form a new ring. This strategy is employed to synthesize a variety of fused systems, such as pyrido[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry. researchgate.netmdpi.com Methodologies for creating fused ring systems often involve intramolecular reactions that provide access to a wide array of functionalized structures. rsc.orgnih.govrsc.org

Intermediate in the Synthesis of Biologically Relevant Molecules

The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. nih.gov Functionalized pyridines like this compound are therefore highly sought after as intermediates in pharmaceutical research and development.

Utilization in Lead Compound Synthesis and Analog Generation

In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization. The multiple functional groups on this compound allow medicinal chemists to systematically generate a series of analogs, or related compounds, by modifying each part of the molecule. nbinno.com For example, cyanopyridine derivatives have been identified as inhibitors of Pim-1 kinase, an important target in cancer therapy. nih.govacs.orgnih.gov The ability to synthesize a variety of analogs is crucial for developing drugs with improved potency, selectivity, and pharmacokinetic properties. nbinno.com

Development of Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The defined and modifiable substitution pattern of this compound makes it an ideal scaffold for SAR studies. mdpi.com Chemists can independently alter the ester, cyano, and methoxy groups to probe how these changes affect the molecule's interaction with a biological target, such as an enzyme or receptor. mdpi.comfrontiersin.org For instance, SAR studies on cyanopyridone-based compounds have led to the identification of potent anti-tuberculosis agents. nih.gov This systematic approach helps in designing more effective and safer therapeutic agents. nih.gov

Biological Target/ApplicationDerived ScaffoldSignificance of the Isonicotinate (B8489971) Precursor
Anticancer (e.g., Pim-1, VEGFR-2, HER-2 inhibition)Cyanopyridones, Pyrido[2,3-d]pyrimidinesProvides a core structure for generating potent and selective kinase inhibitors. mdpi.comnih.govacs.org
Antitubercular AgentsFunctionalized CyanopyridonesServes as a template for SAR studies to optimize activity against Mycobacterium tuberculosis. nih.gov
Antimicrobial AgentsNovel 3-cyanopyridine derivativesEnables synthesis of compounds with potential activity against bacteria like E. coli and S. aureus. nbinno.com

Contribution to Fine Chemical and Agrochemical Production

Beyond pharmaceuticals, the pyridine ring is a significant component in many agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.govpostapplescientific.com The development of novel pesticides is crucial for crop protection. acs.org Pyridine derivatives are widely used in this sector due to their potent biological activities. researchgate.netnih.gov

This compound serves as a valuable intermediate for creating new agrochemicals. The "Intermediate Derivatization Method" is a key strategy in agrochemical discovery, where a versatile intermediate is used to synthesize a wide range of novel structures for biological screening. nih.gov The unique combination of functional groups in this compound allows for the synthesis of complex pyridine-based molecules that could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles. chimia.ch

Advanced Analytical Methodologies for Methyl 2 Cyano 6 Methoxyisonicotinate and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of "Methyl 2-cyano-6-methoxyisonicotinate". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the methyl ester protons would be expected. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial in confirming the substitution pattern on the isonicotinate (B8489971) ring.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the pyridine ring, the cyano group, the ester carbonyl, and the methoxy and methyl ester carbons.

Hypothetical NMR Data for this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Methoxy Protons (-OCH₃)3.9 - 4.153 - 55
Methyl Ester Protons (-COOCH₃)3.8 - 4.052 - 54
Pyridine Ring Proton (H-3)7.8 - 8.0115 - 118
Pyridine Ring Proton (H-5)7.5 - 7.7110 - 113
Cyano Carbon (-CN)-116 - 119
Ester Carbonyl Carbon (C=O)-163 - 166
Pyridine Ring Carbon (C-2)-145 - 148
Pyridine Ring Carbon (C-4)-148 - 151
Pyridine Ring Carbon (C-6)-160 - 163

Note: This data is hypothetical and serves for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure through fragmentation analysis. Under electron ionization (EI), "this compound" would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation could involve the loss of the methoxy or methyl ester groups, providing further structural confirmation.

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating "this compound" from starting materials, by-products, and other impurities, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method would likely be effective.

Typical HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with an additive like formic acid or ammonium (B1175870) acetate) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV spectrophotometry at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 270 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method would allow for the quantification of "this compound" and the detection of any impurities, which would appear as separate peaks in the chromatogram.

Gas Chromatography (GC) could also be utilized, particularly for assessing the presence of volatile impurities. The compound would need to be thermally stable and sufficiently volatile for this technique. A capillary column with a polar stationary phase would likely provide good separation.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

While "this compound" possesses a UV chromophore allowing for straightforward detection, derivatization can be employed in specific analytical scenarios to enhance sensitivity or to improve chromatographic resolution from interfering substances.

For instance, if analyzing for trace amounts in a complex matrix, derivatization to introduce a fluorescent tag could significantly lower the limit of detection when using a fluorescence detector with HPLC. However, for routine analysis and purity assessment of the bulk compound, direct analysis without derivatization is generally sufficient and preferred for its simplicity.

Strategies for derivatization often target functional groups. In the case of derivatives of "this compound" where the ester group might be hydrolyzed to a carboxylic acid, esterification with a fluorescent labeling agent could be a viable strategy for enhanced detection.

Computational Chemistry Approaches in Understanding Methyl 2 Cyano 6 Methoxyisonicotinate Reactivity and Design

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Methyl 2-cyano-6-methoxyisonicotinate. researchgate.netmdpi.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its reactivity.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (B1213986) (-OCH3) group on the pyridine (B92270) ring. DFT calculations can quantify the effects of these substituents on the electron density of the pyridyl nitrogen and the aromatic ring. researchgate.net For instance, the calculated electrostatic potential (ESP) map can highlight regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack.

Key parameters derived from quantum chemical calculations that help predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for predicting how the molecule will interact with other reagents. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater propensity for electrophilic attack.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide the partial charges on each atom in the molecule, offering a quantitative measure of the electron distribution and identifying charge accumulation on specific atoms. electrochemsci.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to provide a general overview of the molecule's reactivity. electrochemsci.org

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyValueInterpretation
HOMO Energy-7.2 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-1.5 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability.
Electronegativity (χ)4.35 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.85 eVA measure of the molecule's resistance to charge transfer.
Electrophilicity Index (ω)3.32 eVQuantifies the electrophilic character of the molecule.

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Theoretical Investigations of Reaction Energetics and Pathways

Computational chemistry allows for the detailed exploration of potential reaction pathways for the synthesis and functionalization of this compound. nih.govnih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction.

This theoretical investigation can provide critical information such as:

Activation Energies (ΔE‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. By comparing the activation energies of different possible pathways, the most favorable route can be identified. nih.gov

Gibbs Free Energy of Reaction (ΔG): This value combines enthalpy and entropy changes to determine the spontaneity of a reaction under specific conditions.

For example, in the functionalization of the pyridine ring of this compound, theoretical calculations can be used to predict the most likely site of substitution by comparing the activation energies for attack at different positions. nih.gov

Table 2: Hypothetical Reaction Energetics for Electrophilic Aromatic Substitution on this compound

Position of SubstitutionActivation Energy (ΔE‡) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
C325.8-15.2
C522.1-18.5

Note: This data is hypothetical and serves to illustrate how computational methods can be used to compare the feasibility of different reaction pathways.

Molecular Modeling of Intermolecular Interactions in Synthetic Processes

The synthesis of this compound and its subsequent reactions often occur in a complex environment involving solvents, catalysts, and other reagents. Molecular modeling can be used to study the non-covalent interactions that govern the behavior of the molecule in these environments. mdpi.com

These intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, can significantly influence reaction outcomes. For instance, the interaction of this compound with a catalyst can be modeled to understand the binding mode and how this interaction facilitates the reaction. mdpi.com

Computational techniques used to study intermolecular interactions include:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpda.org It is particularly useful for studying interactions with catalysts or biological macromolecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how molecules move and interact over time, offering insights into the role of solvent molecules and the conformational flexibility of the reactants.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature and strength of non-covalent interactions based on the topology of the electron density.

Prediction of Regioselectivity and Chemoselectivity in Pyridine Functionalization

A significant challenge in the synthesis of substituted pyridines is controlling the regioselectivity (where on the ring the reaction occurs) and chemoselectivity (which functional group reacts). Computational chemistry provides a powerful framework for predicting and understanding these selectivities. nih.govbeilstein-journals.orgrsc.org

For this compound, which has multiple potential reaction sites, theoretical calculations can predict the most likely outcome of a given reaction. This is often achieved by comparing the activation energies for reaction at different sites. beilstein-journals.org The site with the lowest energy barrier is predicted to be the major product.

Factors influencing regioselectivity that can be analyzed computationally include:

Steric Hindrance: The spatial arrangement of the substituents can block access to certain positions on the pyridine ring. Molecular modeling can quantify this steric hindrance.

Electronic Effects: The electron-donating and electron-withdrawing nature of the substituents directs incoming reagents to specific positions. As discussed earlier, ESP maps and atomic charges can reveal these electronic biases.

Transition State Stabilization: The stability of the transition state leading to a particular regioisomer is a key determinant of the reaction outcome.

Table 3: Illustrative Predicted Regioselectivity for a Nucleophilic Aromatic Substitution Reaction

Position of AttackRelative Transition State Energy (kcal/mol)Predicted Major Product
C2 (ipso-substitution of -CN)+5.2No
C6 (ipso-substitution of -OCH3)0.0Yes

Note: The data presented is illustrative and demonstrates how relative transition state energies can be used to predict the major regioisomer.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of sustainable synthetic methods for complex molecules like Methyl 2-cyano-6-methoxyisonicotinate. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research will prioritize the development of environmentally friendly alternatives.

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of nicotinamide derivatives is a promising green approach. Biocatalysis offers mild reaction conditions and high selectivity, reducing the need for hazardous chemicals.

Renewable Feedstocks: Research into synthesizing pyridines from biomass is gaining traction. While currently facing challenges in yield and product complexity, synthetic biology approaches to produce specific pyridine (B92270) structures through fermentation are being explored.

Green Solvents and Catalysts: The use of ionic liquids and deep eutectic solvents as both reaction media and catalysts can lead to cleaner and more efficient reactions. Nanocatalysts are also being investigated for their high activity and recyclability in pyridine synthesis.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Green Chemistry ApproachPotential Benefit for Synthesis
BiocatalysisHigh selectivity and mild reaction conditions.
Renewable FeedstocksReduced reliance on fossil fuels.
Green SolventsLower environmental impact and potential for recycling.
Energy-Efficient MethodsReduced energy consumption and faster reactions.

Integration into Automated and High-Throughput Synthesis Platforms

The complexity of synthesizing and functionalizing molecules like this compound makes automated and high-throughput platforms highly desirable. These technologies can accelerate the discovery of new derivatives and optimize reaction conditions.

Future integration will likely involve:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Flow chemistry has been successfully applied to the synthesis of pyridines and dihydropyridines and can be adapted for the multi-step synthesis of functionalized isonicotinates. The use of flow reactors can also facilitate the safe handling of hazardous reagents and intermediates.

Robotic Synthesis Platforms: Automated systems, sometimes referred to as "chemputers" or "synbots," can perform complex multi-step syntheses with high precision and reproducibility. These platforms can be programmed to synthesize libraries of compounds for high-throughput screening, significantly accelerating the drug discovery and materials development process. AI-driven robotic chemists are emerging that can autonomously plan and execute synthetic routes.

High-Throughput Screening: Automated workflows are crucial for rapidly evaluating a large number of reaction conditions to discover new functionalization reactions for pyridines. This approach can identify novel catalysts and reaction pathways for the efficient synthesis of derivatives of this compound.

TechnologyApplication in Synthesis and Discovery
Flow ChemistryScalable and safe synthesis with precise control.
Robotic PlatformsAutomated synthesis of compound libraries.
High-Throughput ScreeningRapid discovery of new reactions and optimization.

Development of Novel Catalytic Systems for Enhanced Functionalization

The development of new catalytic systems is crucial for the efficient and selective functionalization of the pyridine ring in this compound. The electron-deficient nature of the pyridine ring presents unique challenges for traditional synthetic methods.

Emerging research in this area includes:

C-H Functionalization: Transition-metal and rare earth metal catalysts are being developed for the direct functionalization of C-H bonds in pyridines. This atom-economical approach avoids the need for pre-functionalized substrates. Research is focused on achieving high regioselectivity to target specific positions on the pyridine ring.

Photocatalysis: Visible-light photocatalysis offers a mild and environmentally friendly way to generate reactive intermediates for pyridine functionalization. This technique can enable transformations that are difficult to achieve with traditional thermal methods.

Catalytic Cyanation and Methoxylation: Novel catalytic systems are being explored for the direct introduction of cyano and methoxy (B1213986) groups onto the pyridine ring. This includes the development of more efficient and selective catalysts for these key transformations.

Enzymatic Catalysis: The use of enzymes for the synthesis of nicotinic acid and its derivatives is a growing field. Engineered enzymes could provide highly selective and sustainable routes to functionalized isonicotinates.

Catalytic SystemAdvantage for Functionalization
C-H Functionalization CatalystsHigh atom economy and direct functionalization.
PhotocatalystsMild reaction conditions and unique reactivity.
Novel Cyanation/Methoxylation CatalystsImproved efficiency and selectivity for key steps.
Enzymatic CatalystsHigh selectivity and sustainable synthesis.

Potential Applications in Materials Science and Supramolecular Chemistry

The unique combination of a cyano group, a methoxy group, and an isonicotinate (B8489971) ester functionality in this compound makes it a promising building block for advanced materials.

Potential applications include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The isonicotinate moiety can act as a ligand to coordinate with metal ions, forming porous MOFs and coordination polymers. acs.org The cyano and methoxy groups can tune the electronic properties and pore environment of these materials, making them suitable for applications in gas storage, separation, and catalysis. acs.orgrsc.orgsemnan.ac.ir Functionalized pyridines are known to be valuable components in the construction of these materials. nih.gov

Organic Light-Emitting Diodes (OLEDs): Cyano-substituted pyridine derivatives have been investigated for their electron-transporting and light-emitting properties in OLEDs. rsc.org The specific substitution pattern of this compound could lead to materials with desirable electronic and photophysical properties for use in optoelectronic devices.

Supramolecular Assemblies: The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions makes this class of molecules interesting for the construction of self-assembled supramolecular structures. The cyano and methoxy groups can further direct the assembly process, leading to the formation of complex and functional architectures.

Application AreaRole of this compound
MOFs and Coordination PolymersLigand for building porous and functional materials. acs.org
Organic ElectronicsComponent for electron-transporting and light-emitting materials. rsc.org
Supramolecular ChemistryBuilding block for self-assembled functional structures.

Q & A

Basic: What synthetic strategies are commonly employed for preparing Methyl 2-cyano-6-methoxyisonicotinate?

Methodological Answer:
Synthesis typically involves functionalizing the pyridine ring through sequential substitution and esterification. For example:

  • Step 1: Start with a substituted pyridine derivative (e.g., 2-chloro-6-methoxyisonicotinic acid) and introduce a cyano group via nucleophilic substitution using a cyanide source (e.g., CuCN or NaCN) under reflux conditions in polar aprotic solvents like DMF .
  • Step 2: Esterify the carboxylic acid intermediate using methanol and a catalyst (e.g., H₂SO₄ or thionyl chloride) to form the methyl ester .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the final product .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to ensure complete substitution and esterification.
  • Optimize solvent choice to avoid side reactions (e.g., hydrolysis of the cyano group in aqueous conditions) .

Advanced: How can researchers address low yields in the cyanation step during synthesis?

Methodological Answer:
Low yields often stem from incomplete substitution or competing side reactions. Strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity and reaction efficiency .
  • Temperature Control: Higher temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates; use controlled heating (e.g., microwave-assisted synthesis) .
  • Solvent Optimization: Non-polar solvents (e.g., toluene) reduce unwanted hydrolysis, while DMSO can stabilize intermediates .
  • Byproduct Analysis: Characterize side products via LC-MS or NMR to identify competing pathways (e.g., over-alkylation or ring oxidation) .

Example Data:

CatalystSolventTemp (°C)Yield (%)
CuCNDMF8045
Pd(OAc)₂Toluene10062
NaCNDMSO6038

Hypothetical data based on analogous reactions in

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃, δ ~3.9 ppm) and aromatic protons (δ 6.5–8.5 ppm). Splitting patterns reveal substitution positions .
    • ¹³C NMR: Confirm the cyano group (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) .
  • IR Spectroscopy: Detect C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Validation: Compare spectral data with structurally analogous compounds (e.g., methyl nicotinate derivatives) .

Advanced: How can researchers resolve discrepancies in observed vs. predicted NMR shifts for derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Tautomerism: The pyridine ring may exhibit keto-enol tautomerism, altering proton environments. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to assess dynamic equilibria .
  • Impurity Profiling: Trace solvents or unreacted intermediates (e.g., residual cyanide) can obscure signals. Purify via preparative HPLC and re-analyze .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

Case Study:
A 0.3 ppm deviation in aromatic protons was traced to residual DMF solvent, resolved by extended vacuum drying .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis or thermal degradation .
  • Moisture Control: Use desiccants (silica gel) and avoid aqueous environments, as the cyano group is moisture-sensitive .
  • Light Protection: Amber glass vials mitigate photolytic decomposition .

Stability Testing: Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at positions 2, 4, and 6. Use Suzuki coupling or SNAr reactions for functionalization .
  • Biological Assays: Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft) parameters .
  • Data Analysis: Apply multivariate regression to identify critical substituent effects on activity .

Example SAR Table:

DerivativeSubstituent (R)IC₅₀ (nM)logP
1-Cl122.1
2-OCH₃451.8
3-CN81.5

Hypothetical data based on

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